molecular formula C12H21N3O4 B3055862 Glycine, L-valyl-L-prolyl- CAS No. 67471-73-2

Glycine, L-valyl-L-prolyl-

Cat. No.: B3055862
CAS No.: 67471-73-2
M. Wt: 271.31 g/mol
InChI Key: SJRUJQFQVLMZFW-WPRPVWTQSA-N
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Description

Glycine, L-valyl-L-prolyl- is a dipeptide composed of the amino acids glycine, L-valine, and L-proline Dipeptides like Glycine, L-valyl-L-prolyl- are small molecules that play significant roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycine, L-valyl-L-prolyl- typically involves peptide bond formation between the amino acids glycine, L-valine, and L-proline. This process can be achieved through liquid-phase peptide synthesis, which involves a series of deprotection and coupling reactions. The initial coupling of Boc-L-proline and benzyl glycinate is followed by the coupling of Boc-L-valine and Boc-glycine . The use of protecting groups such as Boc (tert-butyloxycarbonyl) and benzyl is crucial to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of dipeptides like Glycine, L-valyl-L-prolyl- often employs solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids. The final product is then cleaved from the resin and purified .

Chemical Reactions Analysis

Types of Reactions: Glycine, L-valyl-L-prolyl- can undergo various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.

    Oxidation and Reduction: The amino acid residues within the dipeptide can participate in oxidation and reduction reactions, although these are less common for simple dipeptides.

    Substitution Reactions: The amino groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

    Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

Major Products: The major products of these reactions are the free amino acids glycine, L-valine, and L-proline .

Scientific Research Applications

Glycine, L-valyl-L-prolyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Glycine, L-valyl-L-prolyl- involves its interaction with various molecular targets and pathways. As a dipeptide, it can be absorbed intact by cells and hydrolyzed to release the constituent amino acids. These amino acids can then participate in protein synthesis and other metabolic processes. The dipeptide may also influence cellular signaling pathways and modulate the activity of enzymes involved in metabolism .

Comparison with Similar Compounds

  • L-alanyl-L-valine
  • L-valyl-L-alanine
  • L-prolyl-glycine

Comparison: Glycine, L-valyl-L-prolyl- is unique due to its specific combination of glycine, L-valine, and L-proline. This combination imparts distinct properties, such as its ability to be absorbed intact by cells and its potential role in modulating cellular processes. Compared to other dipeptides, Glycine, L-valyl-L-prolyl- may have different absorption rates, metabolic pathways, and biological activities .

Properties

IUPAC Name

2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O4/c1-7(2)10(13)12(19)15-5-3-4-8(15)11(18)14-6-9(16)17/h7-8,10H,3-6,13H2,1-2H3,(H,14,18)(H,16,17)/t8-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRUJQFQVLMZFW-WPRPVWTQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435879
Record name Glycine, L-valyl-L-prolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67471-73-2
Record name Glycine, L-valyl-L-prolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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